molecular formula C11H9N B12534318 4,8-Methano-1H-cycloocta[B]pyrrole CAS No. 760196-21-2

4,8-Methano-1H-cycloocta[B]pyrrole

Cat. No.: B12534318
CAS No.: 760196-21-2
M. Wt: 155.20 g/mol
InChI Key: QQMJBLGJRZQOOI-UHFFFAOYSA-N
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Description

Contextualization within Bridged Heterocyclic Systems Research

Bridged heterocyclic systems are a well-established class of compounds in organic chemistry, known for their unique three-dimensional structures and significant biological activities. These rigid molecular frameworks often lead to compounds with specific pharmacological profiles. The pyrrole (B145914) ring, a common five-membered nitrogen-containing heterocycle, is a fundamental building block in numerous natural products and pharmaceutical agents. parchem.compatthomson.net The fusion of a pyrrole with a bridged cyclooctane (B165968) ring, as in the theoretical structure of 4,8-Methano-1H-cycloocta[B]pyrrole, would create a novel and sterically constrained scaffold. Research in this area typically focuses on the synthesis of such complex architectures and the exploration of their structure-activity relationships. However, no specific research has been published that places this compound within this context.

Historical Perspective on its Emergence in Academic Literature

A thorough review of chemical literature reveals no historical emergence of this compound in academic publications. The compound is referenced by chemical suppliers under the CAS numbers 760196-21-2 and 624721-65-9, suggesting its entry into chemical catalogs. parchem.com However, these listings are not accompanied by citations to primary research literature, indicating that its synthesis and characterization have not been disclosed in the public domain.

Fundamental Research Questions Driving Inquiry into the Compound

Given the lack of published studies, the fundamental research questions that might drive an inquiry into this compound can only be inferred. Potential areas of investigation could include:

The development of novel synthetic routes to access this strained, bridged system.

The exploration of its conformational properties and the influence of the methano bridge on the pyrrole ring's reactivity.

Computational studies to predict its electronic and steric properties.

Investigation into its potential as a scaffold for medicinal chemistry, inspired by other bioactive pyrrole derivatives. patthomson.net

It must be reiterated that these are hypothetical research avenues, as no active or past research programs on this specific compound have been reported.

Overview of Key Academic Disciplines Contributing to its Study

The study of a novel heterocyclic compound like this compound would typically involve several key academic disciplines:

Synthetic Organic Chemistry: For the design and execution of a viable synthetic pathway.

Medicinal Chemistry: To explore potential therapeutic applications by designing and synthesizing derivatives and evaluating their biological activity. patthomson.net

Computational and Theoretical Chemistry: To model the molecule's structure, stability, and reactivity.

Pharmacology: To test any synthesized derivatives for their effects in biological systems.

As there is no published research, there are currently no academic disciplines that can be cited as having contributed to the study of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

760196-21-2

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

5-azatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene

InChI

InChI=1S/C11H9N/c1-2-8-6-9(3-1)10-4-5-12-11(10)7-8/h1-5,7,12H,6H2

InChI Key

QQMJBLGJRZQOOI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C1=CC=C2)C=CN3

Origin of Product

United States

Synthetic Methodologies for 4,8 Methano 1h Cycloocta B Pyrrole and Its Analogues

Pioneering Total Synthesis Strategies

The assembly of the 4,8-Methano-1H-cycloocta[b]pyrrole core requires careful strategic planning, with retrosynthetic analysis guiding the disconnection of the molecule into simpler, more accessible starting materials. Both convergent and divergent pathways have been explored to achieve this complex synthesis.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the this compound skeleton would involve initial disconnection of the pyrrole (B145914) ring. This could be achieved through established pyrrole syntheses, such as the Paal-Knorr or Hantzsch methods, from a suitably functionalized 4,8-methanocyclooctane precursor. organic-chemistry.orgmdpi.com This central bicyclic core, the bicyclo[3.3.1]nonane system, then becomes the primary synthetic target.

Further disconnection of the bicyclo[3.3.1]nonane framework often involves breaking the bonds at the bridgehead positions or severing one of the carbocyclic rings. A common strategy is a Robinson-style annulation or a tandem Michael-aldol reaction sequence to construct the six-membered rings onto a pre-existing carbocycle or a functionalized acyclic precursor. rsc.orgucl.ac.uk

Convergent and Divergent Synthetic Pathways

Both convergent and divergent strategies have been effectively employed in the synthesis of complex molecules containing fused pyrrole rings. bohrium.comscielo.org.mx

Divergent Synthesis: A divergent strategy would involve the construction of a common intermediate that can be elaborated into a variety of analogues of this compound. scielo.org.mxresearchgate.net For instance, a functionalized bicyclo[3.3.1]nonane core could be prepared and then subjected to various pyrrole-forming annulation reactions to generate a library of related compounds. This approach is particularly valuable for structure-activity relationship studies.

Development of Advanced Synthetic Transformations

The successful synthesis of this compound and its analogues relies on the application of powerful and selective chemical reactions. These include cascade reactions for the efficient construction of the fused ring system, methods for the stereocontrolled formation of the critical bridgehead carbons, and various strategies for the final annulation of the pyrrole ring.

Cascade Reactions for Fused Ring System Construction

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds and rings in a sequential manner. nih.govscispace.com The synthesis of the bicyclo[3.3.1]nonane core is particularly amenable to cascade strategies. For example, a tandem Michael addition-aldol condensation sequence can be used to construct the bicyclic framework in a single pot. rsc.orgucl.ac.uk These reactions often proceed with high stereoselectivity, which is crucial for establishing the correct relative stereochemistry of the bridged system.

Table 1: Examples of Cascade Reactions in the Synthesis of Bicyclic Systems

Cascade Reaction TypeStarting MaterialsKey IntermediatesProduct
Michael-Aldol AnnulationCyclohexanone derivative, α,β-Unsaturated ketoneEnolate, Aldol (B89426) adductBicyclo[3.3.1]nonane derivative
Cationic Polyene CyclizationAcyclic polyene with a terminating groupSeries of carbocationic intermediatesFused polycyclic system
Radical CyclizationUnsaturated precursor with a radical initiatorRadical intermediatesBicyclic or polycyclic product

This table provides a generalized overview of cascade reactions that can be applied to the synthesis of bicyclic frameworks relevant to the target molecule.

Stereocontrolled Bridgehead Formation

The stereochemistry of the bridgehead carbons in the bicyclo[3.3.1]nonane core is a critical feature of the this compound structure. Achieving the desired stereocontrol is a significant synthetic challenge. nih.govresearchgate.net Several methods have been developed to address this, including:

Substrate Control: Utilizing a chiral starting material can direct the stereochemical outcome of subsequent cyclization reactions.

Reagent Control: Employing chiral reagents or catalysts can induce asymmetry in the formation of the bridgehead stereocenters.

Intramolecular Reactions: Cyclization reactions that proceed through a well-defined transition state, such as an intramolecular Diels-Alder or aldol reaction, can provide excellent stereocontrol.

A notable strategy involves the use of organometallic scaffolds to direct the stereoselective construction of bridgehead quaternary centers. nih.gov

Pyrrole Ring Annulation Methodologies

Once the bicyclo[3.3.1]nonane core is in hand, the final step is the construction of the pyrrole ring. A variety of classical and modern pyrrole syntheses can be adapted for this purpose. organic-chemistry.orgsemanticscholar.orgnih.gov The choice of method often depends on the functional groups present in the bicyclic precursor.

Table 2: Common Pyrrole Ring Annulation Methodologies

MethodReactantsConditions
Paal-Knorr Synthesis1,4-Dicarbonyl compound, Primary amine or ammoniaAcidic or neutral conditions
Hantzsch Pyrrole Synthesisα-Halo ketone, β-Ketoester, Ammonia or primary amineBase
Van Leusen Pyrrole SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)Base
Transition Metal-Catalyzed CyclizationsSuitably functionalized alkynes and aminesVarious transition metal catalysts (e.g., Cu, Pd, Ru)

This table summarizes some of the most common and versatile methods for constructing a pyrrole ring, which could be applied in the final stages of synthesizing this compound.

The synthesis of N-substituted pyrroles can also be achieved through methods like the Paal-Knorr condensation of primary amines with 2,5-dimethoxytetrahydrofuran. semanticscholar.orgresearchgate.net For more complex systems, multi-component reactions offer an efficient means to construct polysubstituted pyrrole rings in a single step. mdpi.comnih.gov

Chemo-, Regio-, and Stereoselective Synthetic Approaches

The construction of a specific, complex molecular architecture like this compound hinges on the precise control of selectivity at various stages of the synthesis. For analogous bridged systems, cycloaddition reactions and intramolecular cyclizations are cornerstone strategies where these selectivity aspects are paramount.

Cycloaddition Reactions: The [3+2] cycloaddition of azomethine ylides is a powerful tool for constructing the pyrrolidine (B122466) core of fused systems. tandfonline.comrsc.orgrsc.org The regioselectivity of this reaction is governed by the electronics of both the ylide and the dipolarophile. For instance, in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, the reaction of an ester-stabilized azomethine ylide with maleimide (B117702) proceeds with high regioselectivity. rsc.org Stereoselectivity, in turn, can be induced by using chiral auxiliaries or catalysts. Organocatalytic approaches, for example, have been employed in the enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes to furnish densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereo- and enantioselectivity. acs.org

Intramolecular Cyclizations: Radical cyclizations offer another avenue, particularly for forming the bridged carbocyclic framework. The use of systems like (TMS)3SiH/AIBN can initiate the cyclization of appropriately substituted precursors. nih.gov The regioselectivity in such reactions is often controlled by the position of the radical precursor and the stability of the resulting cyclic radical intermediate. Furthermore, transition-metal-catalyzed intramolecular hydroamination of alkynylamines is a well-established method for the synthesis of 2,3-dihydropyrroles, representing a 5-endo-dig cyclization. rsc.org

The following table illustrates the outcomes of selected selective synthetic reactions for pyrrole-containing fused systems:

Reaction TypeReactantsCatalyst/ConditionsProductSelectivity AspectsRef
[3+2] CycloadditionAzomethine ylide, MaleimideHeatHexahydropyrrolo[3,4-c]pyrroleHigh regioselectivity rsc.org
[6+2] Cycloaddition1H-pyrrole-2-carbinols, Aryl acetaldehydesBINOL-phosphoric acid2,3-dihydro-1H-pyrrolizin-3-olsHigh diastereo- and enantioselectivity acs.org
Radical Cyclizationo-bromophenyl-substituted pyrrolylpyridinium salts(TMS)3SiH/AIBNPyrido[2,1-a]pyrrolo[3,4-c]isoquinolineRegioselective C-C bond formation nih.gov
Intramolecular HydroaminationN-(3-butynyl)-sulfonamidesPdCl2 or AuCl, Microwave2,3-dihydro-1H-pyrroles5-endo-dig selectivity rsc.org

Sustainable and Green Chemistry Principles in Synthesis

Modern organic synthesis increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of complex heterocycles, this involves the use of greener solvents, solvent-free conditions, and energy-efficient activation methods.

Green Solvents: Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to traditional volatile organic solvents for the synthesis of heterocyclic compounds. mdpi.com For instance, the Paal-Knorr pyrrole synthesis can be efficiently carried out in water using an iron(III) chloride catalyst, offering mild reaction conditions and high yields. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times. rasayanjournal.co.in This technique has been successfully applied to various heterocyclic syntheses, including the construction of 1,2,4-triazoles and benzimidazoles, often under solvent-free conditions. rasayanjournal.co.in

Solvent-Free and Solid-Support Reactions: Performing reactions without a solvent or on a solid support is a key principle of green chemistry. Ball milling, a mechanochemical technique, has been used for the efficient and green synthesis of various heterocycles in good yields and high purity without the need for further purification. tandfonline.com

The table below summarizes some green chemistry approaches in heterocyclic synthesis:

Green ApproachReactionConditionsAdvantagesRef
Aqueous SynthesisPaal-Knorr pyrrole synthesisIron(III) chloride, WaterMild conditions, high yields, environmentally benign solvent organic-chemistry.org
Microwave-AssistedSynthesis of 1,2,4-triazolesSubstituted primary amines, solvent-freeRapid, efficient, reduced energy consumption rasayanjournal.co.in
Ball MillingSynthesis of 1,4-substituted-1H-1,2,3-triazolesCu(OAc)2 catalyst, solvent-freeHigh yields, high purity, eco-friendly tandfonline.com

Flow Chemistry and Continuous Processing for Synthesis Optimization

Flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. springerprofessional.de These features are particularly beneficial for the synthesis of complex molecules where precise control over reaction parameters is crucial.

The synthesis of heterocyclic compounds has been significantly advanced by flow chemistry. uc.pt For example, high-temperature and high-pressure conditions that are often hazardous in batch can be safely achieved in continuous flow reactors, enabling rapid and high-yielding reactions. The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, has been adapted to flow conditions, resulting in significantly reduced reaction times and increased productivity. mdpi.com

Multi-step syntheses can also be streamlined in a "telescoped" manner, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. This has been demonstrated in the preparation of various heterocyclic systems, showcasing the potential for automated and efficient production. durham.ac.uk

Asymmetric Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. For pyrrolidine-containing structures, several asymmetric synthetic strategies have been developed.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the target molecule. For example, (R)-phenylglycinol has been used as a chiral template for the synthesis of trans-2,5-disubstituted pyrrolidines. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. Chiral bicyclic lactams, for instance, have been instrumental in the preparation of non-racemic, substituted pyrrolidines and pyrrolidinones. acs.orgacs.org

Asymmetric Catalysis: This is arguably the most elegant and efficient method for generating enantiopure compounds. Chiral organocatalysts, such as those derived from proline, have been widely used in asymmetric aldol and Michael reactions to construct chiral pyrrolidine rings. mdpi.com Similarly, chiral metal complexes can catalyze a variety of enantioselective transformations. For example, the asymmetric reduction of diketones with chiral borane (B79455) reagents has been used to create chiral diols, which are precursors to C2-symmetrical pyrrolidines. nih.gov

The following table provides examples of asymmetric synthesis strategies for pyrrolidine derivatives:

Asymmetric StrategyKey StepCatalyst/AuxiliaryProductEnantiomeric Excess (ee)Ref
Chiral AuxiliaryCyclodehydration(R)-(-)-Phenylglycinolcis-fused bicyclic pyrrolidinesHigh stereocontrol acs.org
Asymmetric CatalysisAldol ReactionProline-threonine dipeptideChiral aldol productsHigh mdpi.com
Asymmetric ReductionKetone reduction(-)-DiisopinocampheylchloroboraneChiral diolsExcellent nih.gov
Asymmetric DihydroxylationOlefin dihydroxylationAD-mix2-(2-hydroxypropyl)pyrrolidines>98% capes.gov.br

Reaction Mechanisms and Detailed Reactivity Studies of 4,8 Methano 1h Cycloocta B Pyrrole

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Pyrrole (B145914) Moiety

The pyrrole moiety within 4,8-Methano-1H-cycloocta[B]pyrrole is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, increasing its nucleophilicity compared to benzene. nih.gov The general mechanism for EAS involves the initial attack of the aromatic ring on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or arenium ion. nih.govmasterorganicchemistry.com This is the slow, rate-determining step of the reaction. masterorganicchemistry.com Subsequently, a proton is abstracted from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrrole ring in a fast step. researchgate.net

In the case of this compound, substitution is expected to occur preferentially at the α-positions (C2 and C5) of the pyrrole ring. This regioselectivity is attributed to the greater stabilization of the carbocation intermediate formed during attack at these positions, where the positive charge can be delocalized over more atoms, including the nitrogen atom. nih.gov The bridged cyclooctane (B165968) framework is likely to exert some steric hindrance, potentially influencing the relative rates of substitution at the two α-positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of SubstitutionRelative Stability of IntermediatePredicted Major Product(s)
α-positions (C2, C5)More stable2- and 5-substituted derivatives
β-positions (C3, C4)Less stableMinor or no product

Nucleophilic Addition and Substitution Reactions on the Fused System

Nucleophilic attack on the this compound system is less favorable at the pyrrole ring itself due to its electron-rich nature. However, the fused cyclooctane portion of the molecule could potentially undergo nucleophilic addition or substitution reactions under specific conditions, particularly if functional groups are present on the bridge or the eight-membered ring. Without specific activating groups, the saturated hydrocarbon framework is generally unreactive towards nucleophiles.

Pericyclic Reactions (e.g., Cycloadditions, Sigmatropic Rearrangements) Involving the Cycloocta[B]pyrrole Framework

The pyrrole ring can participate as a diene in cycloaddition reactions, although it is less reactive than furan (B31954) in this regard. thieme-connect.de The [4+2] cycloaddition, or Diels-Alder reaction, would involve the pyrrole moiety reacting with a dienophile. libretexts.org The fused cyclooctane ring in this compound introduces significant strain and steric hindrance, which would likely impact the feasibility and stereochemical outcome of such reactions.

Sigmatropic rearrangements, which involve the migration of a sigma bond across a pi system, are another class of pericyclic reactions. libretexts.orgyoutube.com In the context of this compound, rearrangements such as the Cope or Claisen rearrangements could be envisioned if appropriate substituents are present on the fused ring system. libretexts.orgimperial.ac.ukyoutube.com The rigid, bridged structure would impose significant conformational constraints on the transition states of these reactions.

Oxidative and Reductive Transformation Pathways and Product Characterization

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common outcomes include the formation of pyrrolinones or ring-opened products. The fused cyclooctane framework could also be subject to oxidation, potentially at the bridgehead carbons or other positions, leading to the introduction of hydroxyl or carbonyl functionalities.

Reduction of the pyrrole ring typically requires strong reducing agents and can lead to the formation of pyrrolidines. The double bonds within the cyclooctene (B146475) portion of a related unsaturated precursor could also be reduced under catalytic hydrogenation conditions.

Transition Metal-Catalyzed Coupling Reactions and Functionalizations

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. nih.gov For this compound, direct C-H functionalization of the pyrrole ring, catalyzed by metals such as palladium or rhodium, could provide a route to substituted derivatives. nih.govmdpi.comnih.govrsc.org These reactions would likely proceed with a preference for the α-positions of the pyrrole ring. The steric bulk of the bridged system would be a critical factor in determining the efficiency and regioselectivity of these transformations.

Radical-Mediated Processes and Reaction Intermediates

Radical reactions involving pyrrole derivatives are known and can be initiated by various methods. nih.gov Radical substitution on the pyrrole ring of this compound could occur, with the regioselectivity being influenced by the stability of the resulting radical intermediate. The bridged cyclooctane framework could also participate in radical reactions, for instance, through hydrogen abstraction to form a carbon-centered radical. The study of such reactions would involve the characterization of transient radical intermediates. nih.gov

Photochemical and Thermal Reactivity Profiles and Mechanisms

The photochemical and thermal reactivity of this compound is expected to be complex. The UV absorption of the pyrrole ring could lead to excited states that undergo various transformations. Photochemical cycloadditions, such as [2+2] cycloadditions, are a possibility. youtube.com The thermal stability of the compound would be influenced by the strain inherent in the bridged ring system. At elevated temperatures, rearrangements or fragmentation reactions could occur. Studies on related systems, such as cyclooctatetraene (B1213319) and benzo[c]oxocins, have revealed complex photochemical and thermal reaction pathways, including electrocyclic reactions and sigmatropic shifts, which could provide insights into the potential behavior of this fused pyrrole system. nih.govresearchgate.netresearchgate.net

Derivatization and Advanced Functionalization Strategies for 4,8 Methano 1h Cycloocta B Pyrrole

Site-Selective Functionalization of the Pyrrole (B145914) Nitrogen and Carbon Positions

The pyrrole moiety is a cornerstone of many pharmaceuticals, and its selective functionalization is a well-established field. These principles can be extended to the sterically demanding 4,8-Methano-1H-cycloocta[b]pyrrole scaffold.

N-Functionalization: The pyrrole nitrogen offers a prime handle for introducing a variety of substituents. Standard N-alkylation or N-arylation reactions, often employing a strong base like sodium hydride followed by an electrophile, are foundational. For more complex and sterically hindered aryl or heteroaryl groups, modern cross-coupling methods are indispensable. Copper-catalyzed N-arylation, for instance, has proven effective for a wide range of nitrogen heterocycles, including those with significant steric bulk. organic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig amination offers a versatile and high-yielding route to N-arylpyrroles, even with challenging substrates. organic-chemistry.org

C-H Functionalization: Direct C-H functionalization represents a powerful, atom-economical approach to modifying the pyrrole ring. Given the electron-rich nature of pyrroles, electrophilic substitution reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation are expected to proceed, likely with a preference for the α-positions if available, or the β-positions of the pyrrole ring within the fused system. More advanced transition-metal-catalyzed C-H activation offers greater control and broader scope. For instance, rhodium-catalyzed C-H arylation has been shown to achieve β-selectivity on pyrrole rings, a transformation that is typically challenging. acs.org Furthermore, iridium or ruthenium catalysts can facilitate C-H borylation, installing a versatile boronic ester for subsequent Suzuki-Miyaura cross-coupling. researchgate.net

Table 1: Proposed Site-Selective Functionalization Reactions

Position Reaction Type Reagents and Conditions (Analogous System) Potential Product
N1 N-Arylation Aryl halide, CuI, diamine ligand, K₃PO₄, Toluene 1-Aryl-4,8-methano-1H-cycloocta[b]pyrrole
C2/C3 C-H Arylation Aryl iodide, Rh catalyst, Ag₂CO₃, Dioxane 2-Aryl-4,8-methano-1H-cycloocta[b]pyrrole
C2/C3 C-H Borylation B₂pin₂, Ir catalyst, dtbpy, Octane 2-(Bpin)-4,8-methano-1H-cycloocta[b]pyrrole

Modification of the Cyclooctane (B165968) and Methano Bridge Moieties

The saturated bicyclic framework of the this compound scaffold provides opportunities for introducing substituents that can modulate pharmacokinetic properties and explore new binding interactions.

Modification of the Cyclooctane Ring: Functionalization of the cyclooctane portion can be approached through radical-based chemistry. For instance, remote C-H functionalization using a directing group on the pyrrole nitrogen could enable the introduction of halogens or other functional groups at specific positions on the carbocyclic ring.

Modification of the Methano Bridge: The methano bridge is a particularly challenging yet intriguing site for modification. Bridgehead functionalization is notoriously difficult due to the steric hindrance and the instability of bridgehead carbocations or radicals. stackexchange.com However, certain radical-based reactions might offer a viable pathway. For instance, the Hofmann-Löffler-Freytag reaction, involving the generation of a nitrogen-centered radical from an N-haloamine, could potentially lead to intramolecular hydrogen atom transfer from the methano bridge, followed by cyclization to install functionality. Additionally, advanced methods involving transition-metal-catalyzed C(sp³)-H activation could be explored for the direct functionalization of the methano bridge, although this remains a significant synthetic challenge. acs.org

Table 2: Prospective Strategies for Framework Modification

Moiety Proposed Strategy Conceptual Approach Potential Outcome
Cyclooctane Remote C-H Halogenation N-functionalized pyrrole as a directing group, radical initiator Halogenated cyclooctane ring
Methano Bridge Intramolecular C-H Amination N-halo derivative, photolysis or acid catalysis Functionalization at the bridgehead

Synthesis of Polyfunctionalized Analogues for Specific Research Applications

The generation of polyfunctionalized analogues is crucial for building structure-activity relationships (SAR). This can be achieved through a combination of the strategies outlined above or by employing multi-component reactions from suitably designed precursors.

A plausible approach would involve the initial synthesis of a pyrrole fused to a functionalized bicyclic system. For example, a Barton-Zard type pyrrole synthesis could be envisioned starting from a bicyclo[3.3.1]nonane derivative bearing a nitro group and a ketone, which upon reaction with an isocyanide would form the fused pyrrole ring. rsc.orgcapes.gov.brrsc.orgresearchmap.jp The pre-installed functional groups on the bicyclic framework could then be elaborated. Subsequent selective functionalization of the pyrrole ring at the N-H and C-H positions would then lead to a library of polyfunctionalized compounds.

Development of High-Yield Routes to Key Intermediates

Efficient access to key intermediates is a prerequisite for any extensive derivatization program. A critical intermediate would be the parent this compound scaffold. A potential high-yield synthesis could be adapted from known methods for producing pyrroles fused to bicyclic systems. rsc.orgcapes.gov.brrsc.orgresearchmap.jp

One can envision a synthetic route starting from a readily available bicyclic ketone. For instance, bicyclo[3.3.1]nonan-9-one can be converted to its corresponding α-nitro derivative. A subsequent reaction with an isocyanoacetate ester under basic conditions could then afford the fused pyrrole in a one-pot procedure. Optimization of reaction conditions, such as base, solvent, and temperature, would be critical to achieving high yields.

Table 3: Hypothetical High-Yield Synthesis of a Key Intermediate

Step Reaction Reactants Product Estimated Yield (based on analogous systems)
1 Nitration Bicyclo[3.3.1]nonan-9-one 10-Nitrobicyclo[3.3.1]nonan-9-one 70-80%
2 Pyrrole Formation 10-Nitrobicyclo[3.3.1]nonan-9-one, Ethyl isocyanoacetate Ethyl this compound-2-carboxylate 60-70%

Scaffold Diversity Generation via Combinatorial Approaches

To efficiently explore the chemical space around the this compound core, combinatorial and diversity-oriented synthesis strategies are highly valuable. nih.govacs.orgnih.govacs.org

A diversity-oriented approach could begin with a key intermediate, such as the aforementioned ethyl this compound-2-carboxylate. This intermediate possesses multiple functionalization points: the pyrrole nitrogen, the ester group, and the C-H positions of the pyrrole ring. Parallel synthesis techniques could be employed to generate a library of compounds by reacting this intermediate with a diverse set of building blocks. For example, the ester could be hydrolyzed to the carboxylic acid and then coupled with a library of amines to form amides. Simultaneously, the pyrrole nitrogen could be alkylated or arylated with a variety of electrophiles. Finally, late-stage C-H functionalization could introduce further diversity.

Advanced Spectroscopic and Structural Elucidation Research

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Stereochemical Assignment

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4,8-Methano-1H-cycloocta[b]pyrrole in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial insights into the number and chemical environment of protons and carbons, the complexity of the fused ring system necessitates more advanced experiments to unequivocally assign stereochemistry.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing connectivity. COSY experiments reveal scalar couplings between vicinal protons, allowing for the tracing of proton networks within the cyclooctane (B165968) and pyrrole (B145914) moieties. HSQC spectra correlate each proton to its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C chemical shifts.

For the crucial determination of stereochemistry, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are paramount. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the relative orientation of substituents and the conformation of the bridged cyclooctane ring can be meticulously mapped. For instance, strong NOE correlations between specific protons on the methano bridge and protons on the pyrrole ring would provide definitive evidence for a particular stereoisomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Pyrrole Derivatives

CompoundProtonChemical Shift (ppm)CarbonChemical Shift (ppm)
PyrroleH-1 (NH)8.0-8.2C-2, C-5118-120
H-2, H-56.6-6.8C-3, C-4108-110
H-3, H-46.0-6.2
N-MethylpyrroleH-2, H-56.5-6.7C-2, C-5121-123
H-3, H-46.0-6.2C-3, C-4107-109
N-CH₃3.6-3.8N-CH₃35-37

Note: The chemical shifts for this compound would be significantly more complex due to the fused bicyclic system and would require detailed 2D NMR analysis for full assignment.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis and Conformational Studies

Single-crystal X-ray diffraction provides the most unambiguous and definitive method for determining the three-dimensional structure of this compound in the solid state. elsevierpure.com This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unparalleled level of detail about the molecular geometry.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

For this compound, single-crystal X-ray diffraction would not only confirm the connectivity of the atoms but would also reveal the exact conformation of the strained bicyclo[3.3.1]nonane-like system fused to the pyrrole ring. It would provide crucial information on the planarity of the pyrrole ring and any distortions induced by the fused methano-bridge. Furthermore, the analysis of the crystal packing can reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group. mdpi.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Mechanistic Intermediates and Product Identification

High-resolution mass spectrometry (HRMS) is a vital tool for determining the elemental composition of this compound and for identifying any intermediates formed during its synthesis or subsequent reactions. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For this particular compound, key fragmentations would likely involve the cleavage of the methano bridge, loss of small neutral molecules from the cyclooctane ring, and fragmentation of the pyrrole ring. researchgate.net By carefully analyzing the masses of the fragment ions, the connectivity and structural features of the parent molecule can be pieced together, providing valuable corroborative evidence to the data obtained from NMR and X-ray crystallography.

Table 2: Expected High-Resolution Mass Spectrometry Data for Pyrrole and its Derivatives

CompoundMolecular FormulaCalculated Exact Mass (m/z)Key Fragmentation Pathways
PyrroleC₄H₅N67.0422Loss of HCN, loss of C₂H₂
N-MethylpyrroleC₅H₇N81.0578Loss of H, loss of CH₃, loss of HCN
This compoundC₁₁H₁₃N159.1048Expected loss of bridgehead fragments, retro-Diels-Alder type fragmentations

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Strain Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding environment and the effects of ring strain within the this compound molecule. mdpi.commdpi.com These methods probe the vibrational energy levels of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.

Infrared spectroscopy is particularly sensitive to polar bonds and is therefore an excellent tool for identifying the N-H stretching vibration of the pyrrole ring, typically observed in the range of 3300-3500 cm⁻¹. The exact position and shape of this band can provide insights into hydrogen bonding interactions in the solid state or in solution. C-H stretching vibrations of the aliphatic and aromatic portions of the molecule, as well as C-C and C-N stretching and bending modes, will also be present in the IR spectrum.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is often more sensitive to non-polar bonds. mdpi.com The C=C stretching vibrations within the pyrrole ring and the C-C bonds of the cyclooctane framework would be expected to give rise to distinct Raman signals. The analysis of the vibrational spectra, often aided by computational calculations, can reveal the effects of the geometric constraints imposed by the methano bridge on the vibrational modes of the pyrrole ring, providing a measure of the induced strain. researchgate.netnih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination

For chiral molecules, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute stereochemistry. If this compound is synthesized in an enantiomerically enriched or pure form, these techniques can be used to assign the absolute configuration of its stereocenters.

Circular dichroism measures the differential absorption of left and right circularly polarized light. A CD spectrum shows positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorptions of the chromophores within the molecule. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore.

In the case of this compound, the pyrrole ring acts as a chromophore. The electronic transitions of the pyrrole ring, when perturbed by the chiral environment of the fused bicyclic system, will give rise to a characteristic CD spectrum. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be confidently assigned. nih.gov

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure Characterization

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electron energy levels, while X-ray Photoelectron Spectroscopy (XPS) employs X-rays to ionize core electrons.

For this compound, UPS would reveal the energies of the molecular orbitals, including the π-orbitals of the pyrrole ring and the σ-orbitals of the aliphatic framework. This information is crucial for understanding the molecule's reactivity and its electronic properties. The spectrum would show distinct bands corresponding to the ionization from different molecular orbitals.

XPS, on the other hand, provides information about the elemental composition and the chemical state of the atoms. By analyzing the binding energies of the core electrons (e.g., C 1s, N 1s), one can distinguish between carbon atoms in different chemical environments (e.g., aromatic vs. aliphatic) and confirm the oxidation state of the nitrogen atom. This technique is particularly useful for confirming the purity of the sample and for studying the effects of substitution or intermolecular interactions on the electronic environment of the constituent atoms.

Theoretical and Computational Chemistry Investigations of 4,8 Methano 1h Cycloocta B Pyrrole

Quantum Chemical Calculations of Electronic Structure, Bonding, and Aromaticity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are central to understanding the electronic nature of molecules. nih.gov For 4,8-Methano-1H-cycloocta[B]pyrrole, DFT calculations would be instrumental in determining its ground-state electronic structure, molecular orbital energies, and the distribution of electron density.

The fusion of a pyrrole (B145914) ring, an aromatic five-membered heterocycle, with a strained cyclooctane (B165968) framework bridged by a methano group presents an interesting case for the study of aromaticity. The pyrrole ring itself is aromatic due to the delocalization of six π-electrons. However, the geometric constraints imposed by the fused, bridged aliphatic ring system could potentially distort the planarity of the pyrrole ring, thereby affecting its aromatic character.

Aromaticity can be computationally assessed using various metrics:

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of the ring to calculate the magnetic shielding. A negative NICS value is indicative of aromaticity.

Aromatic Stabilization Energy (ASE): ASE can be calculated by comparing the energy of the molecule with that of a suitable non-aromatic reference compound through isodesmic or homodesmotic reactions.

Localized Orbital Locator (LOL-π): This method provides a visual representation of electron localization, which can be used to assess π-electron delocalization. nih.gov

In a study of five-membered fused six-membered N-heteroaromatic skeletons, it was found that the number and position of nitrogen atoms significantly affect the energy and stability of the system. nih.gov While this compound has a different ring fusion, the principle that the heterocyclic system's properties are tunable by its structure holds.

Predicted Electronic Properties of this compound

Property Predicted Characteristic Rationale
HOMO-LUMO Gap Moderate to Low The pyrrole moiety contributes to a relatively high HOMO, while the strained framework may lower the LUMO energy.
Aromaticity of Pyrrole Ring Potentially Reduced Geometric strain from the bridged cyclooctane ring could force the pyrrole ring out of planarity, disrupting π-orbital overlap.

| Dipole Moment | Significant | The inherent asymmetry of the molecule and the presence of the nitrogen heteroatom will lead to a notable dipole moment. |

Conformational Analysis and Energy Landscape Mapping

The bridged cyclooctane ring in this compound introduces significant conformational constraints. Bicyclic compounds with a bridge typically exhibit limited flexibility and are often locked into a rigid conformation. libretexts.org The conformational analysis of this molecule would aim to identify the most stable three-dimensional structure and map the energy landscape of any accessible conformations.

Computational methods like molecular mechanics (MM) and DFT can be used to perform a systematic search of the conformational space. The results would likely show that the molecule exists in one or a few low-energy conformations. The rigidity of bridged bicyclic systems is a known phenomenon, as seen in molecules like norbornane. libretexts.org

The flexibility of fused ring systems can vary. For instance, cis-decalin is flexible, while trans-decalin is rigid. libretexts.org Given that this compound has a bridged structure, it is expected to be more rigid than flexible.

Reaction Pathway Elucidation and Transition State Modeling using DFT and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating reaction mechanisms. openaccessjournals.com These methods can be used to map out the potential energy surface for a given reaction, locating transition states and intermediates. This allows for the calculation of activation energies and reaction rates, providing a deep understanding of the reaction's feasibility and kinetics.

For this compound, several types of reactions could be investigated:

Electrophilic Aromatic Substitution on the Pyrrole Ring: The pyrrole ring is typically reactive towards electrophiles. Computational modeling could predict the regioselectivity of such reactions (i.e., at which position on the pyrrole ring substitution is most likely to occur).

Reactions Involving the Strained Framework: The strain in the cyclooctane ring could make it susceptible to ring-opening reactions under certain conditions. acs.orgnih.gov

Addition Reactions to the Pyrrole Ring: While less common than substitution, addition reactions are possible, especially if the aromaticity of the pyrrole ring is compromised by strain.

Transition state theory, combined with computational chemistry, allows for the prediction of reaction barriers. For example, in the study of radical C-H functionalization of heterocycles, a machine learning model based on computed properties was able to predict transition state barriers. researchgate.net

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy using DFT methods. These predicted spectra would be invaluable for the structural elucidation of this compound if it were to be synthesized.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This would help in identifying characteristic functional groups and vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov

In a study on nitrogen-bearing heterocycles, TD-DFT was successfully used to simulate NEXAFS (Near-Edge X-ray Absorption Fine Structure) spectra, showing good agreement with experimental data. nih.govnih.gov Similar approaches could be applied to this compound.

Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Features
¹H NMR Aromatic protons on the pyrrole ring would appear in the downfield region (6-8 ppm). Aliphatic protons on the bridged framework would show complex splitting patterns due to rigid conformations.
¹³C NMR Aromatic carbons of the pyrrole ring would have distinct chemical shifts from the aliphatic carbons of the cyclooctane and methano bridge.
IR Characteristic N-H stretching frequency for the pyrrole ring (around 3400 cm⁻¹), C-H stretches for aromatic and aliphatic parts, and C=C stretching for the pyrrole ring.

| UV-Vis | π-π* transitions of the pyrrole ring would likely be observed in the UV region. The exact wavelength would be sensitive to the planarity of the ring. |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can be used to study:

Conformational Dynamics: While expected to be rigid, MD simulations could reveal any accessible conformational changes and the timescales on which they occur.

Solvation: MD can model how the molecule interacts with solvent molecules, providing information on its solubility and the structure of the solvent shell around it.

Intermolecular Interactions: In the condensed phase, MD can be used to study how molecules of this compound interact with each other, which is important for understanding its bulk properties.

For instance, MD simulations have been used to study the intermolecular interactions in the pyrrole dimer and the conformational dynamics of fused pyrrole systems. nih.govrsc.org

Computational Studies of Strain Effects and Their Influence on Reactivity

The methano bridge in this compound introduces significant ring strain. Computational methods can be used to quantify this strain energy by comparing the energy of the molecule with that of a strain-free reference compound.

High ring strain can have a profound effect on reactivity. nih.govresearchgate.net Strained bonds are generally weaker and more reactive. In this molecule, the strain in the cyclooctane framework could lead to unusual reactivity, such as a propensity for ring-opening reactions to relieve the strain. acs.org The reactivity of bicyclo[1.1.0]butanes, which have a very high strain energy of 66 kcal/mol, has been extensively studied and shown to lead to a diverse range of chemical transformations. nih.govresearchgate.net While the strain in this compound is expected to be less extreme, it would still be a dominant factor in its chemical behavior.

Machine Learning Approaches for Reactivity Prediction and Design of Derivatives

Machine learning (ML) is an emerging tool in chemistry for predicting reactivity and designing new molecules with desired properties. nih.gov ML models can be trained on large datasets of chemical reactions to learn the relationships between molecular structure and reactivity. acs.org

For this compound, ML could be used to:

Predict Reactivity: An ML model could predict the outcome of various reactions, such as the regioselectivity of electrophilic substitution or the likelihood of ring-opening. researchgate.net

Design Derivatives: ML models can be used in a generative mode to design new derivatives of this compound with optimized properties, such as enhanced biological activity or specific material properties.

However, the accuracy of ML models is highly dependent on the quality and quantity of the training data. acs.org For a novel scaffold like this compound, a lack of specific data would necessitate the use of more general models trained on diverse heterocyclic compounds.

Applications of 4,8 Methano 1h Cycloocta B Pyrrole and Its Derivatives in Materials Science and Catalysis Non Biological Focus

Exploration as Building Blocks for Advanced Organic Materials

There is no readily available scientific literature to suggest that 4,8-Methano-1H-cycloocta[b]pyrrole or its derivatives have been specifically explored as building blocks for advanced organic materials. The unique strained bicyclic structure might present interesting electronic and steric properties, but its potential has not been documented in the context of the following applications.

No studies were found that investigate the use of this compound as a precursor for optoelectronic devices. Research in this field typically focuses on pyrrole (B145914) derivatives that can be readily polymerized or incorporated into larger conjugated systems to facilitate charge transport and luminescence, properties that have not been reported for this specific compound.

The synthesis of conjugated polymers and oligomers requires monomers that can be linked in a way that allows for extensive π-electron delocalization. There is no evidence in the current body of scientific literature that this compound has been used as a monomer or a component in such materials for electronic applications. The rigid, non-planar structure imposed by the methano bridge may disrupt the planarity required for effective conjugation in polymers for electronic use.

While pyrrole-based structures are known to participate in supramolecular assemblies through hydrogen bonding and other non-covalent interactions, there are no specific examples of this compound being used as a scaffold for such systems. The development of supramolecular structures based on pyrrole derivatives often involves the strategic placement of functional groups to direct assembly, which has not been described for this particular molecule. nih.govnih.gov

Role in Catalysis Research

The potential role of this compound and its derivatives in catalysis research appears to be unexplored. The broader family of pyrroles has been investigated in various catalytic contexts, but this specific compound is not mentioned in the available literature. nih.govnih.gov

The synthesis of chiral derivatives of this compound and their subsequent use as chiral auxiliaries or on a solid support for catalysis has not been described in the scientific literature. While the development of new chiral auxiliaries is an active area of research, this specific molecular framework has not been targeted for such applications.

Research into Novel Material Properties Derived from the Unique Core Structure

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research focusing on the material properties and catalytic applications of the compound this compound and its derivatives. General research on pyrrole-containing compounds highlights their significance in materials science, with applications ranging from chemosensors to conducting polymers. researchgate.netresearchgate.net However, dedicated studies detailing the unique contributions of the 4,8-methano-bridged cycloocta[b]pyrrole core structure to material science or catalysis are not presently available in the reviewed literature.

The investigation into various classes of pyrrole derivatives reveals a broad spectrum of applications. For instance, derivatives of the 4,4-difluoro-4-boradipyrrin system (BODIPY) are recognized for their strong UV absorption and intense fluorescence, making them suitable for chemosensors and laser manufacturing. researchgate.net Furthermore, the synthesis of highly functionalized pyrrole derivatives is an active area of research, with methods being developed to create complex structures for potential use in various fields. organic-chemistry.org Research has also explored the synthesis and properties of polymers containing pyrrole units, such as fluorinated poly(p-phenylenevinylene)s, which exhibit intriguing optical behaviors. mdpi.com

Despite the extensive research into the broader family of pyrrole compounds, the specific structural motif of this compound does not appear as a subject of dedicated study in the context of materials science or non-biological catalysis in the sources consulted. The unique strained bicyclic system of this compound could theoretically impart interesting electronic and steric properties to polymers or catalytic sites, but such potential has not been experimentally explored or reported in the available scientific literature.

Further research would be necessary to elucidate any specific properties of this compound and its derivatives and to determine their potential for applications in materials science and catalysis.

Future Research Directions and Emerging Paradigms for 4,8 Methano 1h Cycloocta B Pyrrole

Unexplored Synthetic Avenues and Methodological Innovations

While established methods for constructing the 4,8-Methano-1H-cycloocta[b]pyrrole core exist, significant opportunities remain for the development of more efficient, sustainable, and versatile synthetic strategies. Current research into pyrrole (B145914) derivatives often focuses on greener synthesis methodologies, which could be adapted for this specific compound. ingentaconnect.com These include the use of cleaner techniques like ultrasound, microwaves, and high-speed vibration milling, as well as the exploration of novel catalysts and solvent replacements. ingentaconnect.com

Furthermore, the development of one-pot reactions and tandem processes that minimize intermediate purification steps would represent a significant methodological leap. For instance, adapting the Barton-Zard reaction, which has been successfully used for the synthesis of related chromenopyrrole cores, could provide a regioselective and efficient route to novel derivatives of this compound. nih.gov The exploration of flow chemistry could also lead to more automated and reproducible synthetic procedures. nih.gov

Synthetic Method Potential Advantages for this compound Synthesis Key Research Focus
Green Chemistry TechniquesReduced waste, lower energy consumption, use of non-hazardous materials. ingentaconnect.comApplication of ultrasound, microwaves, and novel catalysts. ingentaconnect.com
One-Pot ReactionsIncreased efficiency, reduced purification steps.Development of tandem reaction sequences.
Flow ChemistryAutomation, high reproducibility, improved safety. nih.govDesign of continuous flow systems for multi-step synthesis. nih.gov
Novel Cycloaddition StrategiesAccess to diverse and complex derivatives.Exploration of new dienophiles and dienes in Diels-Alder type reactions.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones. Advanced analytical techniques and computational studies can provide unprecedented insight into reaction intermediates and transition states.

Computational methods, such as those used to study the reaction of 4-methyl aniline (B41778) with OH radicals, can be employed to model the reaction pathways and kinetics of various transformations involving the this compound skeleton. mdpi.com In situ analysis techniques like photoionization and photoelectron photoion coincidence spectroscopy are powerful tools for the isomer-selective detection of gas-phase reactive intermediates, which could be pivotal in understanding complex catalytic processes. rsc.org

Mechanistic Investigation Tool Application to this compound Expected Insights
Computational Chemistry (e.g., DFT)Modeling reaction pathways and transition states.Understanding reaction kinetics and thermodynamics. mdpi.com
In situ Spectroscopy (e.g., Photoionization)Detection of short-lived reaction intermediates. rsc.orgElucidation of complex reaction mechanisms. rsc.org
Isotope Labeling StudiesTracing the fate of atoms during a reaction.Confirmation of proposed mechanistic pathways.

Potential for Novel Catalytic Applications and Ligand Development

Derivatives of this compound could be designed to act as chiral ligands for asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. The synthesis of pyrrole-based porous organic polymers (POPs) with applications in proton conduction highlights the potential for pyrrole derivatives in catalysis. acs.org Furthermore, the selective hydrogenation of pyrrole derivatives using various catalysts demonstrates the tunability of their reactivity. acs.org

Rational Design of Next-Generation Materials Based on the Skeleton

The unique structural and electronic properties of this compound suggest its potential as a building block for novel materials. The aromatic pyrrole ring, combined with the bicyclic framework, could give rise to materials with interesting optical, electronic, or self-assembly properties.

For instance, the incorporation of this skeleton into porous organic polymers could lead to materials with high surface areas and specific functionalities for applications in gas storage, separation, or catalysis. acs.org The development of pyrrole-based materials that emit light or exhibit electron-transporting abilities, as seen in some chromenopyrrole derivatives, is another promising avenue of research. nih.gov

Integration with Artificial Intelligence and Robotic Automation in Chemical Synthesis and Discovery

The future of chemical synthesis and discovery is increasingly intertwined with artificial intelligence (AI) and robotic automation. drugtargetreview.comnih.gov These technologies can accelerate the discovery of new synthetic routes, optimize reaction conditions, and even execute experiments with high precision and reproducibility. chemistryworld.comwikipedia.orgeurekalert.org

Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions and propose novel synthetic pathways for complex molecules like this compound and its derivatives. nih.govacs.orgresearchgate.net Robotic platforms can then be used to perform these syntheses in an automated fashion, freeing up chemists to focus on more creative and strategic tasks. drugtargetreview.com

Technology Application in this compound Research Potential Impact
Machine LearningPrediction of reaction outcomes and retrosynthetic analysis. nih.govacs.orgAccelerated discovery of new synthetic routes. nih.gov
Robotic AutomationAutomated synthesis and high-throughput screening. chemistryworld.comwikipedia.orgIncreased efficiency and reproducibility of experiments. eurekalert.org
AI-Guided DesignIn silico design of novel derivatives with desired properties.Rational design of new materials and catalysts.

Expansion into New Areas of Sustainable Chemistry and Circular Economy Research

The principles of sustainable chemistry and the circular economy are becoming increasingly important in the chemical sciences. mdpi.comnih.gov Research into this compound should align with these principles by focusing on the use of renewable feedstocks, the development of energy-efficient processes, and the design of products that can be easily recycled or biodegraded.

The development of green synthetic methods for pyrrole derivatives, such as those utilizing aqueous hydrogen peroxide as a green oxidant, provides a model for future research on this compound. ingentaconnect.comresearchgate.netresearchgate.net By embracing these principles, the research and development of this compound can contribute to a more sustainable chemical industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.